molecular formula C8H8ClN3S B13283661 7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine

7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B13283661
M. Wt: 213.69 g/mol
InChI Key: FABIORQIOTWZAZ-UHFFFAOYSA-N
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Description

7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, with a chlorine atom at the 7th position and a propyl group at the 2nd position. The molecular formula of this compound is C8H8ClN3S, and it has a molecular weight of 213.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include heating and the use of catalysts such as phosphorus oxychloride (POCl3) under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .

Mechanism of Action

The mechanism of action of 7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or other key enzymes involved in cell cycle regulation, leading to anticancer activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and fused ring system. The presence of the chlorine atom at the 7th position and the propyl group at the 2nd position confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

7-chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C8H8ClN3S/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3

InChI Key

FABIORQIOTWZAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(S1)N=CN=C2Cl

Origin of Product

United States

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